5-Deoxycajanin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Deoxycajanin can be synthesized through a multi-step reaction starting from 2,4-Dihydroxyacetophenone . The synthetic route involves the following steps:
Step 3: Reaction with thallium(III) nitrate (Th(NO₃)₃) for 6 hours at 20°C.
Step 4: Treatment with 10% aqueous hydrochloric acid (HCl) for 4 hours under heating.
Step 5: Hydrogenation using 10% palladium on carbon (Pd/C) in acetone for 3 hours, yielding a 27% product.
Industrial Production Methods: Industrial production of this compound typically involves extraction and purification from natural sources such as the roots of Eschscholtzia californica . The process includes solvent extraction, filtration, and chromatographic purification to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxycajanin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
5-Deoxycajanin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Deoxycajanin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
5-Deoxycajanin can be compared with other similar isoflavones, such as:
2’-Hydroxydaidzein: Similar in structure but differs in the position of hydroxyl groups.
Dalbergioidin: Another isoflavone with similar biological activities but different structural features.
2’-Hydroxygenistein: Shares similar antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOYQACMFLYEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467011 | |
Record name | CTK2G8036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7622-53-9 | |
Record name | CTK2G8036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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